molecular formula C17H18N2O2 B1348617 N,N'-bis(3-methylphenyl)propanediamide CAS No. 116476-70-1

N,N'-bis(3-methylphenyl)propanediamide

Cat. No.: B1348617
CAS No.: 116476-70-1
M. Wt: 282.34 g/mol
InChI Key: HJYKPTPEJZYMGZ-UHFFFAOYSA-N
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Description

N,N’-bis(3-methylphenyl)propanediamide is an organic compound with the molecular formula C17H18N2O2 It is a symmetrical molecule characterized by the presence of two amide groups attached to a central propane chain, with each amide group bonded to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylphenyl)propanediamide typically involves the reaction of 3-methylbenzoic acid with 1,3-diaminopropane. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-methylphenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-bis(3-methylphenyl)propanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylphenyl)propanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amide groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The aromatic rings may also participate in π-π interactions, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methylphenyl)propanediamide
  • N,N’-bis(2-methylphenyl)propanediamide
  • N,N’-bis(3-chlorophenyl)propanediamide

Uniqueness

N,N’-bis(3-methylphenyl)propanediamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs, making it a compound of particular interest in research and industrial applications.

Properties

IUPAC Name

N,N'-bis(3-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYKPTPEJZYMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350456
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116476-70-1
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol m-toluidine and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(3-methylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 9.5 g N1,N3-di(3-methylphenyl)malonamide (yield 67.3%, purity 97.2%) was obtained.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the spatial arrangement of N,N'-bis(3-methylphenyl)propanediamide?

A1: this compound exhibits a symmetrical structure around its central carbon atom. The molecule is divided into two identical halves, related by a twofold rotation axis. Each half contains an amide group that lies almost coplanar with its adjacent benzene ring [].

Q2: How does this compound interact with other molecules in its solid state?

A2: In the crystal form, individual molecules of this compound interact through intermolecular hydrogen bonding. Specifically, N—H⋯O hydrogen bonds link the molecules into chains that run along the c axis. Additionally, weaker π–π stacking interactions between adjacent chains further stabilize the crystal structure [].

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